molecular formula C38H78O11 B3231143 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol CAS No. 13149-86-5

3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol

Cat. No. B3231143
CAS RN: 13149-86-5
M. Wt: 711 g/mol
InChI Key: HNUQMTZUNUBOLQ-UHFFFAOYSA-N
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Description

3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol, also known as DOTMA, is a cationic lipid used in gene delivery. It is a synthetic lipid that has been extensively studied due to its potential to deliver genetic material into cells for gene therapy purposes.

Mechanism of Action

The mechanism of action of 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol involves the formation of liposomes or lipid nanoparticles that encapsulate the genetic material. The positively charged 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol interacts with the negatively charged DNA, forming a complex that can enter the cell through endocytosis. Once inside the cell, the 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol-DNA complex is released, and the genetic material can be expressed.
Biochemical and Physiological Effects:
3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol has been shown to have low toxicity and is well tolerated by cells. However, the cationic nature of 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol can cause some toxicity in vivo, leading to inflammation and immune responses. Additionally, 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol can induce apoptosis in some cell types, which may limit its use in certain applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol is its ability to efficiently deliver genetic material to cells. It has been shown to be effective in a wide range of cell types, making it a versatile tool for gene therapy research. However, the cationic nature of 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol can cause some toxicity and immune responses, which may limit its use in vivo. Additionally, the synthesis of 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol is a complex process that requires expertise in organic chemistry, which may limit its accessibility to some researchers.

Future Directions

There are several future directions for 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol research. One area of interest is the development of more efficient and less toxic gene delivery vehicles. Another area of research is the use of 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol in combination with other gene delivery vehicles, such as viral vectors, to enhance gene delivery efficiency. Additionally, the use of 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol in the development of personalized gene therapies is an exciting area of research, as it has the potential to revolutionize the treatment of genetic diseases.

Synthesis Methods

3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol can be synthesized by reacting 1,2,3,4,5,6,7,8-Octanediol with 1,10-Decanediol in the presence of toluene and trifluoroacetic acid. The reaction yields 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol with a purity of 95%. The synthesis of 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol is a complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol is widely used in gene therapy research as a gene delivery vehicle. It is commonly used in the development of vaccines, cancer treatments, and gene editing technologies. The cationic nature of 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol allows it to bind to negatively charged DNA molecules, forming stable complexes that can penetrate cell membranes and deliver the genetic material to the target cells.

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H78O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-40-21-23-42-25-27-44-29-31-46-33-35-48-37-38-49-36-34-47-32-30-45-28-26-43-24-22-41-20-18-39/h39H,2-38H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUQMTZUNUBOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H78O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80927226
Record name 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

711.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol

CAS RN

13149-86-5
Record name 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013149865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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